molecular formula C18H9BrO2 B12330220 6-Bromobenzofurano[2,3-c]dibenzofuran

6-Bromobenzofurano[2,3-c]dibenzofuran

Cat. No.: B12330220
M. Wt: 337.2 g/mol
InChI Key: NDIPDARBKCBIOY-UHFFFAOYSA-N
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Description

6-Bromobenzofurano[2,3-c]dibenzofuran is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring. This compound is characterized by the presence of a bromine atom at the 6th position of the benzofuran ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzofurano[2,3-c]dibenzofuran typically involves the formation of the dibenzofuran nucleus followed by bromination. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran core. This can be achieved through palladium or copper-catalyzed C–O bond formation followed by cyclization . The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzofurano[2,3-c]dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromobenzofurano[2,3-c]dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromobenzofurano[2,3-c]dibenzofuran involves its interaction with various molecular targets and pathways. Its bromine atom and dibenzofuran core allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C18H9BrO2

Molecular Weight

337.2 g/mol

IUPAC Name

11-bromo-9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene

InChI

InChI=1S/C18H9BrO2/c19-13-9-12-10-5-1-3-7-14(10)20-17(12)16-11-6-2-4-8-15(11)21-18(13)16/h1-9H

InChI Key

NDIPDARBKCBIOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C4C(=C3O2)C5=CC=CC=C5O4)Br

Origin of Product

United States

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